molecular formula C18H14S2 B168546 p-Terphenyl-4,4''-dithiol CAS No. 174706-21-9

p-Terphenyl-4,4''-dithiol

Cat. No. B168546
CAS RN: 174706-21-9
M. Wt: 294.4 g/mol
InChI Key: HSAKNFPXLQYFIJ-UHFFFAOYSA-N
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Description

P-Terphenyl-4,4’'-dithiol (TPDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . It can be used to form a dithiol ligand that functionalizes and modifies the properties of surfaces .


Synthesis Analysis

The synthesis of TPDT involves the formation of a self-assembled monolayer (SAM) on gold nanoparticles by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .


Molecular Structure Analysis

A first-principles theoretical study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’‘-dithiol molecule and its 2,2’,5’,2’'-tetramethylated analogue in gold junctions was conducted to investigate the molecular deformation mechanism .


Chemical Reactions Analysis

TPDT forms a SAM on gold nanoparticle by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .


Physical And Chemical Properties Analysis

TPDT has a molecular weight of 294.43 and a linear formula of HSC6H4C6H4C6H4SH . It is a solid with a melting point of 294-299 °C .

Scientific Research Applications

Surface Functionalization

p-Terphenyl-4,4’'-dithiol (TPDT) is known for its ability to form self-assembled monolayers (SAMs) on various substrates, particularly gold nanoparticles. This functionalization of surfaces is crucial in developing opto-electronic devices and other energy-based applications by immobilizing surface atoms .

Opto-Electronic Applications

The SAMs formed by TPDT on gold nanoparticles can be utilized in opto-electronic applications. This is due to the molecule’s ability to modify the electronic properties of surfaces, which is essential for the development of devices that interact with light and electricity .

Electrical Conductivity Enhancement

TPDT has been studied for its role in enhancing the electrical properties of anisotropically conductive adhesives (ACAs). The kinetically controlled assembly of TPDT monolayers on Au bumps can either increase or decrease single bump resistance, which is significant for improving electrical component performance .

Molecular Deformation Mechanism Study

Research has been conducted on TPDT to understand the molecular deformation mechanisms using surface-enhanced Raman spectroscopy (SERS). This study is vital for insights into how molecules deform when interacting with metal surfaces, which has implications for molecular electronics and sensing technologies .

Safety and Hazards

TPDT is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers A paper titled “Mechanism Study of Molecular Deformation of 2,2’,5’,2’‘-Tetramethylated p-Terphenyl-4,4’'-dithiol Trapped in Gold Junctions” provides a detailed study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’'-dithiol molecule .

properties

IUPAC Name

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKNFPXLQYFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622761
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Terphenyl-4,4''-dithiol

CAS RN

174706-21-9
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4,4''-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl (8.576 g, 20 mmol) synthesized in process 1-a is dissolved in tetrahydrofuran (THF) solvent (300 ml), add lithium aluminium hydride (8.586 g, 200 mmol, 10 eq.) and refluxed for 3 hours. The obtained reacted mixture is poured into ice water, and adjusted the pH to 1 or less by adding concentrated hydrochloric acid. Deposited impurity is removed by suction filtration, then washed by methylene chloride completely. After that, the filtrate is extracted by acid-base extraction (CH2Cl2, NaOH, HCl), the organic phase is dried up using magnesium sulfate and recrystalyzed. Thus, light yellowish crystal of 4,4″-dimercapto-1,1′:4′,1″-terphenyl (3.003 g, 10.2 mmol, 51%) is obtained (compound G).
[Compound]
Name
compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl
Quantity
8.576 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.586 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Terphenyl-4,4''-dithiol
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p-Terphenyl-4,4''-dithiol
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p-Terphenyl-4,4''-dithiol
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p-Terphenyl-4,4''-dithiol
Reactant of Route 5
p-Terphenyl-4,4''-dithiol
Reactant of Route 6
p-Terphenyl-4,4''-dithiol

Q & A

Q1: What is the role of TPDT in surface-enhanced Raman spectroscopy (SERS)?

A: TPDT can be used to create molecular junctions for SERS studies. [] The molecule's Raman response is sensitive to structural deformations induced by external electric fields. [] By analyzing the SERS spectra, researchers can gain insights into the mechanism of molecular deformation in gold junctions, which is crucial for understanding charge transport in molecular electronics. []

Q2: How does the molecular structure of TPDT affect its SERS response in gold junctions?

A: Theoretical studies show that applying an external electric field to a TPDT molecule trapped in a gold junction can lead to structural deformation, particularly by changing the dihedral angle between the central and ending benzene rings. [] This deformation significantly alters the molecule's SERS response. [] Similar effects were observed when comparing TPDT to its 2,2',5',2''-tetramethylated analogue. [] This highlights the sensitivity of SERS to even subtle structural changes in molecules within metallic junctions.

Q3: Can TPDT be used for sensing applications?

A: Yes, TPDT can be used as a stabilizing agent in the synthesis of palladium nanoparticle (PdNPs) networks for gas sensing applications. [] When used as a linker between PdNPs, TPDT facilitates the formation of networks with enhanced sensitivity towards volatile organic compounds like benzene, toluene, and p-xylene (BTX). [] These TPDT-functionalized PdNPs demonstrate selective detection of benzene with minimal interference from other gases, making them promising materials for environmental monitoring and industrial safety applications. []

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